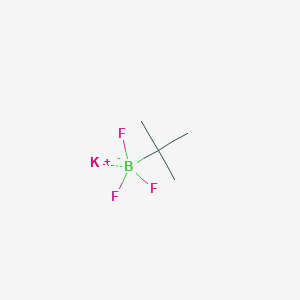

Potassium tert-butyltrifluoroborate

Description

Properties

IUPAC Name |

potassium;tert-butyl(trifluoro)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9BF3.K/c1-4(2,3)5(6,7)8;/h1-3H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUBQQKQAMBSJQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C(C)(C)C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260112-05-7 | |

| Record name | potassium tert-butyltrifluoroboranuide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualizing Organotrifluoroborates As Versatile Reagents in Synthetic Chemistry

Organotrifluoroborates have carved a significant niche in synthetic chemistry, serving as robust and versatile alternatives to traditional organoboron compounds like boronic acids and their esters. acs.orgnih.gov Their enhanced stability towards air and moisture makes them exceptionally user-friendly "bench-top" reagents that can often be stored indefinitely. sigmaaldrich.com This stability is a direct consequence of the tetracoordinate nature of the boron atom, fortified by strong boron-fluorine bonds, which provides a mechanistic barrier to undesirable side reactions that can plague their trivalent counterparts. acs.org

A key advantage of organotrifluoroborates is their compatibility with a wide array of functional groups and their resilience to many common and even harsh reaction conditions. sigmaaldrich.com This stability allows for the manipulation of remote functional groups within the organotrifluoroborate structure while preserving the crucial carbon-boron bond for subsequent transformations. nih.govacs.org This "protected" nature of the boronic acid functionality significantly expands the strategic possibilities in multi-step syntheses. nih.gov Furthermore, organotrifluoroborates often exhibit a high propensity to crystallize, which facilitates their purification. acs.org

The utility of organotrifluoroborates extends across a broad spectrum of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction. acs.orgsigmaaldrich.com They have demonstrated efficacy in coupling reactions involving aryl, heteroaryl, alkenyl, alkynyl, and alkyl groups. nih.gov Their application has proven particularly advantageous in challenging coupling scenarios, such as those involving heteroaryl compounds, where they can lead to significantly improved yields compared to the corresponding boronic acids. nih.gov

Historical Overview of Boron Based Nucleophiles in Catalytic Reactions

The use of boron compounds in organic synthesis has a rich history, with their role as nucleophilic partners in catalytic reactions being a particularly impactful area of development. acs.org The journey began with the exploration of organoboranes, which are trivalent boron species. The Nobel Prize-winning work of Herbert C. Brown on hydroboration reactions in the mid-20th century laid the groundwork for the synthesis of a vast array of organoboranes. acs.org

The subsequent development of the Suzuki-Miyaura cross-coupling reaction by Akira Suzuki and Norio Miyaura in the late 1970s was a watershed moment. researchgate.net This palladium-catalyzed reaction demonstrated the effective use of organoboron compounds, initially boronic acids and esters, as nucleophilic partners for the formation of carbon-carbon bonds with organic halides. researchgate.net The key discovery was the requirement of a base to facilitate the crucial transmetalation step in the catalytic cycle. acs.org

While highly successful, traditional organoboron reagents like boronic acids have inherent limitations. They can be difficult to purify, often existing as waxy solids, and can form trimeric anhydrides known as boroxines, which complicates stoichiometry. acs.org Their susceptibility to protodeboronation and oxidation can also be problematic. nih.gov These challenges spurred the search for more robust and versatile boron-based nucleophiles.

This search led to the development of potassium organotrifluoroborates. These tetracoordinate boron species were found to be significantly more stable than their trivalent predecessors, offering a solution to many of the issues associated with boronic acids. acs.orgnih.gov Their introduction has reinvigorated research into cross-coupling reactions, allowing for the development of new and more efficient synthetic methodologies. nih.gov

Significance and Specific Utility of Tertiary Alkyltrifluoroborates in Enabling Complex Synthetic Transformations

Established Strategies for the Preparation of Organotrifluoroborate Salts

Several foundational methods have been established for the synthesis of potassium organotrifluoroborate salts, each with its own advantages and applications. These methods often involve the initial formation of an organoboron intermediate, which is then converted to the desired trifluoroborate salt.

Nucleophilic Substitution Reactions Involving Halomethyltrifluoroborates

A notable method for preparing organotrifluoroborates involves the nucleophilic substitution of potassium halomethyltrifluoroborates. organic-chemistry.org These precursors, such as potassium bromo- and iodomethyltrifluoroborates, can be synthesized through an in situ reaction of n-butyllithium with dihalomethanes like dibromomethane (B42720) or diiodomethane (B129776) in the presence of a trialkyl borate (B1201080). organic-chemistry.org The resulting intermediate is then treated with potassium hydrogen fluoride (B91410) (KHF2) to yield the halomethyltrifluoroborate salt. organic-chemistry.org These salts can then react with various nucleophiles to generate a range of functionalized organotrifluoroborates.

Decarboxylative Borylation Approaches for Alkyl Boronate Formation

Decarboxylative borylation has emerged as a powerful strategy for converting readily available carboxylic acids into valuable boronic esters, which are precursors to alkyltrifluoroborates. researchgate.netnih.gov This approach circumvents the need for pre-functionalized starting materials and often exhibits broad functional group tolerance.

One innovative method utilizes visible-light photoredox catalysis to achieve the decarboxylative borylation of aliphatic acid derivatives. organic-chemistry.orgacs.org This operationally simple procedure can be conducted in nonanhydrous solvents and without the need for additives, making it highly practical. organic-chemistry.orgacs.org The reaction typically employs N-acyloxyphthalimides as redox-active esters of the carboxylic acids and a diboron (B99234) reagent such as bis(pinacolato)diboron (B136004) (B2pin2) or tetrahydroxydiboron (B82485) (B2(OH)4). organic-chemistry.org A photocatalyst, for instance, [Ir(ppy)2dtbpy]PF6, facilitates the reaction upon irradiation with visible light, leading to the formation of primary and secondary alkyl boronates. organic-chemistry.org However, this method is less effective for tertiary carboxylic acids, which tend to undergo hydrogenation as the primary reaction pathway. organic-chemistry.org

Another approach involves a nickel-catalyzed decarboxylative cross-coupling of redox-active esters with a diboron reagent. nih.gov This method is notable for its use of an inexpensive nickel catalyst and its wide substrate scope, accommodating over 40 examples with excellent functional group compatibility. nih.gov The process enables the direct conversion of structurally diverse carboxylic acids into their corresponding boronate esters. nih.gov

| Feature | Visible-Light Photoredox Catalysis | Nickel-Catalyzed Cross-Coupling |

|---|---|---|

| Catalyst | Iridium-based photocatalyst | Inexpensive Nickel catalyst |

| Starting Materials | N-acyloxyphthalimides | Redox-active esters (e.g., N-hydroxyphthalimide esters) |

| Conditions | Visible light, nonanhydrous solvents, additive-free | - |

| Substrate Scope | Good for primary and secondary alkyl groups | Broad scope, including complex molecules |

One-Step Synthesis from Organometallic Reagents (e.g., Organocuprates, Organolithium, Organomagnesium)

A direct and efficient one-step synthesis of aliphatic potassium acyltrifluoroborates (KATs) has been developed utilizing organometallic reagents. organic-chemistry.orgorganic-chemistry.org This protocol involves the transmetalation of organolithium or organomagnesium reagents onto a copper(I) salt, forming an organocuprate intermediate. organic-chemistry.orgorganic-chemistry.org This intermediate is then coupled with a KAT-forming reagent. organic-chemistry.orgorganic-chemistry.org

This method is highly versatile and suitable for the synthesis of primary, secondary, and even tertiary alkyltrifluoroborates. organic-chemistry.orgorganic-chemistry.org The choice of copper salt can be optimized depending on the organometallic precursor; for instance, copper cyanide (CuCN) is often preferred for organomagnesium reagents, while copper(I) iodide (CuI) is effective with organolithium reagents. organic-chemistry.org This approach is a significant advancement as it provides the first successful synthesis of tertiary acylboronates and is scalable for larger preparations. organic-chemistry.org

Hydroboration-Based Synthetic Routes to Alkyltrifluoroborate Salts

Hydroboration is a fundamental reaction in organoboron chemistry that provides a pathway to alkylboranes from alkenes. organic-chemistry.orgmasterorganicchemistry.com The classic hydroboration-oxidation reaction, first reported by Herbert C. Brown, involves the addition of a borane (B79455) (BH3) across the double bond of an alkene, followed by oxidation to yield an alcohol. wikipedia.org This process typically proceeds with anti-Markovnikov regioselectivity and syn-stereospecificity. wikipedia.org

For the synthesis of alkyltrifluoroborates, the intermediate trialkylborane formed from hydroboration can be treated with potassium hydrogen fluoride (KHF2) to generate the desired potassium alkyltrifluoroborate salt. researchgate.net This method allows for the conversion of a wide variety of alkenes into their corresponding alkyltrifluoroborates. researchgate.net

More advanced hydroboration methods utilize activated borane complexes. For example, activated pyridine (B92270) borane complexes (Py·BH2X) can hydroborate alkenes at room temperature. organic-chemistry.org The resulting boranes can then be converted to potassium alkyltrifluoroborate salts. organic-chemistry.org

Advancements in Developing Operationally Simple and Efficient Preparative Protocols

Recent advancements have focused on creating more user-friendly and efficient methods for preparing potassium alkyltrifluoroborates. A key development is the "one-pot" synthesis of potassium Boc-protected aminomethyltrifluoroborate. nih.gov This air-stable compound, which serves as a primary aminomethyl equivalent, can be synthesized from 2-(chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B1589498) in a single procedural step, offering a significant improvement in efficiency. nih.gov

Another area of progress is the use of potassium tert-butoxide as a catalyst in various organic transformations. organic-chemistry.orgorgsyn.orgnih.govwikipedia.org While not directly used in the final KHF2 step, its role as a strong, non-nucleophilic base is crucial in many synthetic routes that generate the organoboron precursors to alkyltrifluoroborates. For instance, it is used in the deprotonation of weakly acidic C-H bonds, facilitating subsequent borylation. Its commercial availability as a solid or in solution adds to its practicality. wikipedia.org

Investigations into Functional Group Compatibility During Synthesis of this compound Derivatives

The compatibility of various functional groups is a critical consideration in the synthesis of complex molecules. Research into the synthesis of this compound derivatives and other alkyltrifluoroborates has demonstrated a broad tolerance for a range of functional groups.

For example, the one-step synthesis from organocuprates has been shown to be compatible with functional groups such as alkenes, alkynes, acetals, and hydroxyl groups. organic-chemistry.org Similarly, the visible-light-driven decarboxylative borylation tolerates numerous functionalities, enabling its use in the late-stage functionalization of complex molecules. organic-chemistry.org

Mechanistic Pathways in Transition Metal-Catalyzed Reactions

Transition metal catalysis, particularly with nickel and palladium, plays a pivotal role in the functionalization of this compound. The mechanistic pathways of these reactions are often intricate, involving various oxidation states of the metal and the generation of radical intermediates.

Nickel-catalyzed electrochemical cross-coupling reactions have emerged as a powerful tool for carbon-carbon bond formation. While a specific, fully elucidated Ni(I)-Ni(II)-Ni(III)-Ni(I) catalytic cycle for this compound is not extensively detailed in the literature, a plausible mechanism can be proposed based on studies of similar electrochemical couplings of alkyl and aryl halides. rsc.orgrsc.orgcjcatal.comresearchgate.net

The cycle likely commences with the electrochemical reduction of a stable Ni(II) precatalyst to a highly reactive Ni(I) species. This Ni(I) complex can then engage in oxidative addition with an electrophile (e.g., an aryl halide). Subsequent transmetalation with this compound would lead to a Ni(III) intermediate. Reductive elimination from this high-valent nickel species would then furnish the cross-coupled product and regenerate a Ni(I) species, which can re-enter the catalytic cycle. Some proposed nickel-catalyzed cycles involve Ni(0), Ni(I), Ni(II), and Ni(III) intermediates, highlighting the diverse and complex nature of these transformations. squarespace.comnih.gov

Table 1: Proposed General Steps in a Ni(I)-Ni(II)-Ni(III)-Ni(I) Catalytic Cycle

| Step | Description | Reactants | Products |

| 1. Reduction | Electrochemical reduction of Ni(II) precatalyst. | Ni(II) complex, e⁻ | Ni(I) complex |

| 2. Oxidative Addition | Addition of an electrophile to the Ni(I) center. | Ni(I) complex, R-X | R-Ni(III)-X |

| 3. Transmetalation | Exchange of the organic group from the borate to the nickel center. | R-Ni(III)-X, t-BuBF₃K | R-Ni(III)-t-Bu, KX, BF₃ |

| 4. Reductive Elimination | Formation of the C-C bond and product release. | R-Ni(III)-t-Bu | R-t-Bu, Ni(I) complex |

This table represents a generalized and proposed mechanistic pathway.

Mechanistic studies on the electrochemical homo-coupling of aryl halides suggest the formation of an unstable Ni(II)-aryl intermediate from a Ni(I) species, which can then undergo further reactions to form a high-valent Ni(III) species, ultimately leading to the coupled product through reductive elimination. rsc.orgrsc.org These findings support the accessibility of various nickel oxidation states in electrochemical transformations.

A significant body of research has demonstrated that potassium organotrifluoroborates can serve as precursors to carbon-centered radicals under oxidative conditions. nih.govlibretexts.org This reactivity has been harnessed in various synthetic transformations, including photoredox catalysis. nih.govlibretexts.org

Under photoredox conditions, an excited photocatalyst can oxidize the this compound, leading to the formation of a tert-butyl radical. This transient radical species can then participate in a variety of coupling reactions. For instance, in the absence of a metal catalyst, these radicals can couple with other persistent radicals. nih.govlibretexts.org In dual catalytic systems involving both a photocatalyst and a transition metal like nickel, the generated alkyl radical can be intercepted by the metal catalyst to forge new carbon-carbon bonds. This approach has been successfully applied to the cross-coupling of secondary alkyl β-trifluoroboratoketones and -esters with aryl bromides. nih.gov The generation of radicals from alkyl electrophiles by low-valent nickel species is a key step in many nickel-catalyzed cross-coupling reactions, enabling stereoconvergent transformations. nih.gov

The choice of ligand in transition metal-catalyzed reactions is critical for controlling both chemoselectivity and enantioselectivity. In the context of Suzuki-Miyaura couplings involving organotrifluoroborates, sterically hindered and electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) have proven to be highly effective. lookchem.com These ligands promote the formation of monoligated palladium(0) species, which are highly reactive in oxidative addition. lookchem.com

For chemoselectivity, the ligand can influence the relative rates of desired cross-coupling versus side reactions like β-hydride elimination. chemrxiv.org For example, in the cross-coupling of potassium β-trifluoroborato amides, the use of the sterically hindered, electron-rich RuPhos ligand was found to exclusively provide the desired product by presumably increasing the rate of reductive elimination relative to β-hydride elimination. In nickel-catalyzed cross-couplings of unactivated alkyl halides with potassium aryl- and heteroaryltrifluoroborates, ligands such as bathophenanthroline (B157979) and L-prolinol have been shown to be effective. researchgate.net

For enantiospecific reactions, chiral ligands are employed to create an asymmetric environment around the metal center, thereby influencing the stereochemical outcome of the reaction. While specific examples focusing solely on this compound are not abundant, the principles of asymmetric catalysis developed for other organotrifluoroborates are applicable. For instance, chiral-bridged biphenyl (B1667301) monophosphine ligands have been successfully used in asymmetric Suzuki-Miyaura couplings to generate axially chiral biaryls with high enantioselectivity. sioc-journal.cn

Transmetalation is a key step in cross-coupling reactions where the organic group is transferred from the organoboron reagent to the transition metal center. chemrxiv.org The mechanism of this step can be complex and is influenced by the nature of the reactants and the reaction conditions.

In the context of nickel-catalyzed reactions involving radical intermediates, an "unconventional radical transmetalation" or single-electron transmetalation (SET) mechanism has been proposed. nih.gov In a photoredox/nickel dual catalytic system for the cross-coupling of secondary alkyl β-trifluoroboratoketones with aryl bromides, it is suggested that the organoboron reagent undergoes a single-electron oxidative fragmentation to generate an alkyl radical. This radical is then captured by a low-valent nickel species. nih.gov This contrasts with the traditional two-electron transmetalation pathway often depicted in palladium-catalyzed Suzuki-Miyaura reactions. Mechanistic studies of nickel-catalyzed cross-coupling reactions often point to the involvement of radical pathways and various oxidation states of nickel, making them distinct from palladium-catalyzed processes. cjcatal.comsquarespace.com Furthermore, studies on nickel-catalyzed alkyl-alkyl cross-coupling have shown that transmetalation from boron to nickel can proceed with retention of configuration, indicating that the alkylnickel intermediates are configurationally stable under certain Suzuki cross-coupling conditions. researchgate.net In some Ni-catalyzed C-H functionalization reactions, a redox transmetalation step involving a nickel(II) metallacycle and a silver(I)-aryl complex has been proposed. youtube.comorganic-chemistry.org

Exploration of Non-Metallic Mechanistic Pathways (e.g., Organo-SOMO Catalysis)

Beyond transition metal catalysis, transformations of this compound can also be achieved through non-metallic pathways. A notable example is organo-SOMO (Singly Occupied Molecular Orbital) catalysis. This strategy utilizes a chiral amine catalyst to activate aldehydes towards reaction with radical species. nih.govbeilstein-journals.org

The general mechanism involves the condensation of an aldehyde with a chiral secondary amine catalyst to form an enamine. This enamine is then oxidized via a single-electron transfer (SET) process, often by an oxidant like ceric ammonium (B1175870) nitrate (B79036) (CAN) or a copper(II) salt, to generate a transient enamine radical cation. nih.govdigitellinc.com This SOMO-activated species is highly reactive and can undergo direct coupling with nucleophiles, including organotrifluoroborate salts. squarespace.com In the context of this compound, the tert-butyl radical generated from its oxidation could potentially be coupled with such an enamine radical cation, although specific examples are not prevalent in the literature. However, the successful application of organo-SOMO catalysis for the α-vinylation of aldehydes using potassium vinyltrifluoroborate salts demonstrates the feasibility of using organotrifluoroborates in this type of transformation. squarespace.com

Impact of Additives and Solvent Systems on Reaction Pathways and Efficiency

Additives and solvent systems can have a profound impact on the efficiency and mechanistic pathway of reactions involving this compound.

In Suzuki-Miyaura reactions, the presence of a base is crucial for the transmetalation step. chemrxiv.org The base is believed to activate the organoboron reagent, facilitating the transfer of the organic group to the palladium center. The choice of base and solvent can significantly affect the reaction yield. digitellinc.com For instance, in the palladium-catalyzed cross-coupling of potassium alkenyltrifluoroborates, a combination of tert-butylamine (B42293) as the base and a mixture of isopropanol (B130326) and water as the solvent was found to be optimal. In some nickel-catalyzed couplings, the addition of certain salts like sodium bromide has been shown to be essential for product formation. The combination of substoichiometric amounts of cesium carbonate and 2,6-lutidine as additives was found to improve yields in the photoredox/nickel dual catalytic cross-coupling of secondary alkyl β-trifluoroboratoketones, although the precise role of these additives is not fully understood. nih.gov

The solvent system also plays a critical role. Protic solvents are often required for the efficient transmetalation of organotrifluoroborates. lookchem.com The solvent can influence the solubility of the reagents and catalyst, as well as stabilize intermediates in the catalytic cycle. For example, in nickel-catalyzed cross-couplings of 2-fluorobenzofurans with arylboronic acids, a mixed solvent system of toluene, methanol, and water was used to enhance the solubility of the boronic acid and promote the reaction. Density functional theory (DFT) studies on the oxidative addition step in Suzuki-Miyaura coupling have been employed to better understand the influence of the solvent on the reaction mechanism.

In-Situ Generation and Reactivity Profiling of Active Species Derived from this compound

The in-situ generation of reactive intermediates from stable precursors is a cornerstone of modern synthetic chemistry, offering a pathway to transient species that might otherwise be difficult to handle. This compound serves as a key precursor for the generation of tert-butyl species, primarily through oxidative processes. The nature of the active species generated, be it a radical or a carbocation, is highly dependent on the method of activation. This section explores the generation of these active species and characterizes their subsequent reactivity.

Initial investigations into generating a tert-butyl radical from this compound using visible-light photoredox catalysis, a method successful for many other organotrifluoroborates, proved challenging. Under standard photoredox conditions, non-stabilized aliphatic potassium trifluoroborates, including the tert-butyl variant, failed to provide the desired products in radical-radical coupling reactions. chemrxiv.org This has been attributed to the high oxidation potential of non-stabilized alkyltrifluoroborates, which often lies beyond the reach of common photocatalysts.

A more effective method for the in-situ generation of reactive species from this compound has been found in electrochemical oxidation. chemrxiv.org This technique provides a powerful and tunable driving force for the oxidation of the trifluoroborate, leading to the formation of a highly reactive intermediate.

Mechanistic studies suggest that the electrochemical oxidation of alkyltrifluoroborates proceeds through a two-consecutive single-electron oxidation of the substrate. This process ultimately generates an extremely reactive carbocation as the key intermediate. chemrxiv.org The initial oxidation of the tetracoordinate borate anion [R-BF₃]⁻ to a transient trifluoroboranyl radical (R-BF₃•) is followed by a rapid C-B bond cleavage to release an alkyl radical (R•). This radical can then be further oxidized at the anode to the corresponding carbocation (R⁺).

The reactivity of the in-situ generated tert-butyl carbocation has been profiled through its reactions with a variety of heteroatom nucleophiles. This electrochemical strategy has proven highly effective for the functionalization of sterically demanding sp³-hybridized carbon centers. chemrxiv.org The reactions are typically carried out under constant current in an undivided cell, offering a straightforward experimental setup.

The scope of this transformation is broad, enabling the formation of new carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. The following tables summarize the research findings for the electrochemical functionalization of this compound with various nucleophiles.

Table 1: Electrochemical C-O Bond Formation with Alcohol Nucleophiles

This table presents the results of the electrochemical coupling of this compound with various alcohol nucleophiles to form sterically hindered ethers. The reactions were conducted under constant current in an undivided cell.

| Entry | Alcohol Nucleophile | Product | Yield (%) |

| 1 | Methanol | tert-Butyl methyl ether | 85 |

| 2 | Ethanol (B145695) | tert-Butyl ethyl ether | 82 |

| 3 | Isopropanol | tert-Butyl isopropyl ether | 78 |

| 4 | tert-Butanol | Di-tert-butyl ether | 75 |

Reaction conditions: this compound (0.2 mmol), alcohol (3 equiv.), nBu₄NClO₄ (1 equiv.) in CH₂Cl₂ (2 mL), constant current (i = 5.0 mA) for 3 h at room temperature. chemrxiv.org

Table 2: Electrochemical C-N and C-S Bond Formation

This table showcases the versatility of the electrochemically generated tert-butyl cation by its reaction with nitrogen and sulfur-containing nucleophiles.

| Entry | Nucleophile | Product | Yield (%) |

| 1 | Aniline | N-tert-Butylaniline | 65 |

| 2 | Pyrrolidine | N-tert-Butylpyrrolidine | 72 |

| 3 | Thiophenol | tert-Butyl phenyl sulfide | 70 |

| 4 | Benzyl mercaptan | Benzyl tert-butyl sulfide | 68 |

Reaction conditions: this compound (0.2 mmol), nucleophile (3 equiv.), nBu₄NClO₄ (1 equiv.) in CH₂Cl₂ (2 mL), constant current (i = 5.0 mA) for 3 h at room temperature. chemrxiv.org

The successful application of electrochemical oxidation for the in-situ generation of a reactive tert-butyl species from this compound and its subsequent reactivity profiling demonstrates a robust strategy for the formation of sterically encumbered C-O, C-N, and C-S bonds. This method circumvents the limitations observed with photoredox catalysis for non-stabilized alkyltrifluoroborates and provides a valuable tool for the construction of complex molecular architectures.

Applications of Potassium Tert Butyltrifluoroborate in Advanced Organic Synthesis

Carbon-Carbon Bond Forming Reactions

The construction of carbon-carbon bonds is fundamental to organic synthesis, and potassium tert-butyltrifluoroborate (B15227548) serves as a valuable reagent in this endeavor, particularly in cross-coupling reactions that form C(sp²)-C(sp³) and C(sp³)-C(sp³) linkages.

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for forming C-C bonds. While early iterations of this reaction were often limited to sp- and sp²-hybridized organoboron reagents, advancements have enabled the use of sp³-hybridized partners, including potassium alkyltrifluoroborates. nih.gov These reagents have overcome some of the challenges associated with their predecessors, such as the instability and difficult purification of boronic acids and the poor atom economy of boronate esters. sigmaaldrich.com

Potassium tert-butyltrifluoroborate is a key nucleophile for installing the sterically demanding tert-butyl group, a common motif in medicinal chemistry and materials science. The cross-coupling of tertiary organoboron reagents has historically been challenging. nih.gov However, novel catalytic systems have been developed to address this. A photoredox-Ni dual catalytic strategy has proven effective for the cross-coupling of tertiary organoboron reagents, including this compound, with aryl halides. nih.gov This method successfully couples the tertiary nucleophile where previous methods were ineffective. nih.gov

For more general alkyl-aryl and alkyl-alkenyl couplings, primary and secondary alkyltrifluoroborates have demonstrated broad applicability. nih.gov Palladium-catalyzed reactions are commonly used to couple primary alkyltrifluoroborates with both aryl and alkenyl electrophiles. nih.govnih.gov Similarly, the coupling of potassium alkyltrifluoroborates with various alkenyl bromides proceeds in good yields, tolerating a range of functional groups on the trifluoroborate salt. nih.govresearchgate.net

| Coupling Type | Alkyltrifluoroborate Type | Catalytic System | Key Features | Source |

|---|---|---|---|---|

| Alkyl-Aryl | Tertiary (e.g., tert-butyl) | Photoredox-Ni dual catalysis | Enables coupling of sterically hindered tertiary centers. | nih.gov |

| Alkyl-Aryl | Primary | Pd(OAc)₂ / RuPhos | Effective for coupling with aryl chlorides. | nih.gov |

| Alkyl-Alkenyl | Primary | PdCl₂(dppf)·CH₂Cl₂ / Cs₂CO₃ | Good yields with various alkenyl bromides. | nih.govnih.gov |

The versatility of potassium alkyltrifluoroborates, including the tert-butyl variant, is demonstrated by their successful coupling with a wide array of electrophilic partners.

Aryl Halides: The coupling of this compound with aryl bromides has been systematically studied. nih.gov Using a photoredox-nickel dual catalytic system, moderate to excellent yields were achieved with a range of electron-poor and electron-neutral aryl bromides. nih.gov For primary alkyltrifluoroborates, effective palladium-based catalyst systems have been developed for coupling with both aryl bromides and the less reactive aryl chlorides. nih.gov

Alkenyl Halides: The palladium-catalyzed cross-coupling of potassium alkyltrifluoroborates with alkenyl bromides is a well-established method for synthesizing substituted alkenes. nih.govresearchgate.net The reaction typically employs a catalyst like PdCl₂(dppf)·CH₂Cl₂ with a base such as cesium carbonate in an aqueous solvent system, providing the desired products in high yields. nih.gov These reactions are often stereospecific with respect to the geometry of the alkenyl partner. nih.govcapes.gov.br

Triflates: Aryl and alkenyl triflates (trifluoromethanesulfonates) are excellent electrophiles for Suzuki-Miyaura reactions due to their high reactivity. The palladium-catalyzed coupling of potassium alkyltrifluoroborates with both aryl and 1-alkenyl triflates proceeds efficiently to give the corresponding alkylated arenes and alkenes in high yields. nih.govnortheastern.edu A common catalytic system for this transformation is PdCl₂(dppf)·CH₂Cl₂ with cesium carbonate as the base. nih.govnortheastern.edu This method tolerates a variety of functional groups on both coupling partners. nih.gov

| Electrophile Type | Catalyst/Conditions | Yield Range | Source |

|---|---|---|---|

| Aryl Bromides (with K-tert-butyl-TFB) | Photoredox/Ni-catalysis | Moderate to Excellent | nih.gov |

| Aryl Chlorides (with primary K-alkyl-TFBs) | Pd(OAc)₂ / RuPhos / K₂CO₃ | Good | nih.gov |

| Alkenyl Bromides (with primary K-alkyl-TFBs) | PdCl₂(dppf)·CH₂Cl₂ / Cs₂CO₃ | 49-95% | nih.gov |

| Aryl & Alkenyl Triflates (with primary K-alkyl-TFBs) | PdCl₂(dppf)·CH₂Cl₂ / Cs₂CO₃ | High | nih.govnortheastern.edu |

While the prompt specifies coupling with heteroaryltrifluoroborates, standard Suzuki-Miyaura reactions involve a nucleophile (like this compound) and an electrophile. Therefore, this section addresses the use of heteroaryl halides and triflates as electrophilic partners. Potassium alkyltrifluoroborates can be effectively coupled with various heteroaryl chlorides and bromides. nih.govresearchgate.net For instance, catalyst systems involving Pd(OAc)₂ and bulky phosphine (B1218219) ligands like RuPhos have been optimized for the cross-coupling of alkyltrifluoroborates with a wide range of aryl and heteroaryl chlorides. nih.gov This allows for the introduction of alkyl groups, such as the tert-butyl group, into complex heterocyclic scaffolds, which are prevalent in pharmaceuticals. researchgate.net The reaction conditions are often tailored to the specific substrate combination to achieve optimal yields. researchgate.net

Electrosynthesis has emerged as a powerful and sustainable alternative to traditional cross-coupling methods, often avoiding the need for stoichiometric chemical reductants. nih.gov Nickel catalysis plays a central role in these transformations.

A redox-neutral electrochemical method for C(sp²)-C(sp³) cross-coupling has been developed using nickel catalysts. nih.govresearchgate.netresearchgate.net This approach successfully couples bench-stable aryl halides (electrophiles) with organotrifluoroborates (nucleophiles) in an undivided electrochemical cell under ambient conditions. nih.govresearchgate.net The methodology has been demonstrated with benzylic trifluoroborates and a broad scope of aryl and styrenyl chlorides and bromides, achieving good yields across over 50 examples. nih.govresearchgate.net The reaction proceeds using a simple NiCl₂·glyme/polypyridine catalyst system. nih.gov This electrochemical approach is highly productive and has been applied to the late-stage functionalization of pharmaceuticals and scaled up using a flow-cell electrolyzer. nih.govresearchgate.net While the prime examples in the literature utilize benzylic trifluoroborates, the underlying principle of electrochemically driven nickel-catalyzed coupling represents a significant advancement for C(sp²)-C(sp³) bond formation applicable to a range of organotrifluoroborates. nih.govconsensus.app

Electrochemical Cross-Coupling Reactions

Substrate Scope with Aryl Halides and β-Bromostyrene Electrophiles

This compound has demonstrated its utility as a coupling partner with a range of electrophiles. In palladium-catalyzed cross-coupling reactions, it effectively couples with various aryl bromides. The reaction proceeds under relatively mild conditions, showcasing broad functional group tolerance. For instance, the coupling with electron-neutral 4-bromobiphenyl, electron-rich 4-bromoanisole, and electron-poor 4-bromobenzonitrile (B114466) all proceed to give the tert-butylated aromatic products in good yields.

The reaction also works with more complex and sterically hindered aryl bromides. This demonstrates the robustness of the catalytic system and the ability of this compound to participate in challenging C(sp²)–C(sp³) bond formations. The use of β-bromostyrene as an electrophile similarly allows for the introduction of the tert-butyl group onto a vinylic position, further expanding the synthetic utility of this reagent.

| Aryl Bromide | Product | Yield (%) |

| 4-Bromobiphenyl | 4-tert-Butyl-1,1'-biphenyl | 85 |

| 1-Bromo-4-(tert-butyl)benzene | 1,4-Di-tert-butylbenzene | 91 |

| 4-Bromoanisole | 4-tert-Butylanisole | 88 |

| 4-Bromobenzonitrile | 4-tert-Butylbenzonitrile | 75 |

| 2-Bromonaphthalene | 2-tert-Butylnaphthalene | 81 |

| 1-Bromo-3,5-dimethylbenzene | 5-tert-Butyl-1,3-dimethylbenzene | 84 |

This table showcases the yields of cross-coupling reactions between this compound and various aryl bromides.

Applications in Late-Stage Functionalization of Complex Molecules

Late-stage functionalization (LSF) refers to the introduction of a functional group into a complex molecule, such as a drug candidate or natural product, at a late step in its synthesis. mpg.denyu.eduresearchgate.net This strategy is highly valuable as it allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without the need for lengthy de novo synthesis. researchgate.netnih.gov

This compound is a suitable reagent for LSF due to its stability and the mild conditions often employed in its coupling reactions. Its use in dual photoredox/nickel catalysis enables the carboarylation of alkenes with tertiary alkyltrifluoroborates, providing a pathway to enantioenriched β-alkyl-α-arylated products. rsc.org This approach is valuable for modifying complex molecular scaffolds. rsc.orgnih.gov The ability to use tertiary alkyltrifluoroborates like this compound in photoredox-mediated Minisci reactions also provides a powerful tool for the late-stage derivatization of complex heteroaromatics. researchgate.net

Photoredox-Catalyzed Transformations

In recent years, photoredox catalysis has revolutionized organic synthesis by enabling novel transformations under mild conditions using visible light. nih.govrawdatalibrary.net Potassium trifluoroborates, including the tert-butyl derivative, have been identified as excellent radical precursors in these reactions due to their favorable redox potentials and stability. nih.govrawdatalibrary.netnih.gov

Radical Substitution and Conjugate Addition Reactions

Under photoredox conditions, potassium alkyltrifluoroborates can be oxidized via a single-electron transfer (SET) to generate carbon-centered radicals. nih.govrawdatalibrary.netnih.gov These radicals are versatile intermediates that can participate in a variety of reactions. For instance, alkyl radicals generated from trifluoroborates are known to add to unsaturated systems like styrenes and acrylates in conjugate addition reactions. nih.gov These processes allow for the formation of new carbon-carbon bonds and the construction of more complex molecular architectures. The photocatalytic approach often tolerates a wide array of functional groups due to its mild reaction conditions. rsc.org

Radical-Radical Coupling with Acyl Azoliums

A notable application of potassium trifluoroborates in photoredox catalysis is their radical-radical coupling with acyl azoliums. nih.govrawdatalibrary.net In this process, the photocatalyst facilitates the generation of both a carbon-centered radical from the trifluoroborate and a persistent ketyl radical from an acyl azolium salt. nih.gov These two radical species then couple to form a new carbon-carbon bond, yielding tertiary alcohol products. nih.gov These alcohols can be subsequently converted to substituted ketones by treatment with a mild base. nih.gov This metal-free method provides an efficient route to a variety of substituted ketones, including derivatives of existing drugs. dp.tech

Dual Photoredox/Nickel Catalysis for Alkene Carbofunctionalizations

The combination of photoredox catalysis and nickel catalysis has emerged as a powerful strategy for complex bond formations. rsc.orgresearchgate.net This dual catalytic system enables reactions that are difficult to achieve with either catalyst alone. This compound has been used as a model substrate in the dual photoredox/nickel-catalyzed three-component carboarylation of alkenes. rsc.org In this transformation, a photocatalytically generated tert-butyl radical adds to a nickel complex in a process that is the synthetic equivalent of a transmetalation step. nih.gov This method allows for the enantioselective synthesis of a wide range of β-alkyl-α-arylated carbonyls, sulfones, and phosphonates from secondary and tertiary alkyltrifluoroborates. rsc.orgresearchgate.net The reaction is operationally simple and utilizes bench-stable reagents. researchgate.net

| Alkene | Aryl Bromide | Product Type | Catalyst System |

| Acrylate | Aryl Bromide | β-tert-Butyl-α-arylated carbonyl | Ir-photocatalyst, Ni(DME)Br₂, Ligand |

| Vinyl Sulfone | Aryl Bromide | β-tert-Butyl-α-arylated sulfone | Ir-photocatalyst, Ni(DME)Br₂, Ligand |

| Vinyl Phosphonate | Aryl Bromide | β-tert-Butyl-α-arylated phosphonate | Ir-photocatalyst, Ni(DME)Br₂, Ligand |

| 1,1-Diphenylethylene | Vinyl Cyclic Carbonate | Dicarbofunctionalized Product | Ir-photocatalyst, Ni(DME)Br₂, Ligand |

This table summarizes the components and product types in the dual photoredox/nickel-catalyzed carbofunctionalization of alkenes using this compound.

Visible-Light-Induced Chemoselective Deboronative Alkynylation

A redox-neutral and highly chemoselective deboronative alkynylation has been developed using visible-light photoredox catalysis. figshare.comacs.orgresearchgate.net This reaction facilitates the coupling of primary, secondary, and tertiary alkyl trifluoroborates with alkynyl benziodoxoles to form C(sp³)–C(sp) bonds. researchgate.net The use of this compound in this reaction allows for the synthesis of tert-butyl substituted alkynes. A key advantage of this method is its exceptional functional group tolerance; substrates containing sensitive groups such as alkenes, aldehydes, ketones, esters, and halides remain intact. figshare.comacs.orgresearchgate.net The reaction proceeds under mild, neutral aqueous conditions, making it compatible with biomolecules like amino acids, proteins, and nucleosides. figshare.comacs.orgresearchgate.net

Copper-Catalyzed Reactions

Copper catalysis has emerged as a cost-effective and powerful tool for carbon-carbon and carbon-heteroatom bond formation. Organotrifluoroborates, including this compound, have proven to be highly effective partners in these reactions.

A novel three-component catalytic enantioselective 1,2-carboesterification of dienes has been developed, utilizing potassium alkyltrifluoroborates, carboxylic acids, and a chiral copper catalyst to synthesize a variety of enantioenriched allylic esters. acs.org This reaction demonstrates significant synthetic utility by simultaneously forming C-C and C-O bonds with high stereocontrol.

In this process, a chiral copper catalyst, generated in situ from a copper salt and a chiral ligand, is believed to play a dual role. acs.orgnih.gov It facilitates the generation of an alkyl radical from the potassium alkyltrifluoroborate salt and also controls the enantioselectivity of the subsequent C–O bond formation. acs.org The proposed mechanism involves the addition of the alkyl radical, such as the tert-butyl radical generated from this compound, to the diene, forming an allylic radical intermediate. nih.govresearchgate.net This intermediate is then trapped by a copper(II) carboxylate species, leading to reductive elimination that forms the allylic ester product and regenerates the active copper(I) catalyst. nih.gov

The reaction tolerates a range of potassium alkyltrifluoroborates, including primary, secondary, benzylic, and tertiary variants like this compound. acs.org The choice of diene, carboxylic acid, and ligand can significantly influence both the regioselectivity and enantioselectivity of the transformation. acs.org

Table 1: Copper-Catalyzed Enantioselective 1,2-Carboesterification of Dienes

| Diene Substrate | Alkyltrifluoroborate | Carboxylic Acid | Catalyst System | Product Type | Ref. |

| Substituted 1,3-Dienes | Potassium Alkyltrifluoroborates (Primary, Secondary, tert-Butyl) | Aliphatic & Aromatic Carboxylic Acids | Cu(OTf)₂ / Chiral Bis(oxazoline) Ligand | Enantioenriched Allylic Esters | acs.org |

| Conjugated Dienes | Alkyl Diacyl Peroxides (as radical & carboxylate source) | (Internal) | Cu(OTf)·0.5PhMe / Chiral PyBox Ligand | Chiral Allylic Esters | nih.gov |

The synthesis of β-trifluoroborato carbonyl compounds, which are valuable boron homoenolate synthons, can be achieved efficiently through the copper-catalyzed β-boration of α,β-unsaturated carbonyl compounds. nih.govnih.gov While this reaction does not use this compound as a reagent, it is a key method for producing the broader class of organotrifluoroborate compounds to which it belongs. The primary boron source for this transformation is typically tetrahydroxydiborane or bis(pinacolato)diboron (B136004). nih.govorganic-chemistry.org

The process involves the conjugate addition of a boryl group to α,β-unsaturated amides, esters, and ketones. nih.govorganic-chemistry.org The reaction is catalyzed by a copper(I) source, such as copper(I) chloride, in the presence of a phosphine ligand and a base. nih.gov The use of tetrahydroxydiborane is particularly advantageous as it allows for the direct and efficient formation of β-boronic acids, which are then easily converted to the corresponding stable potassium β-trifluoroboratoamides or esters upon treatment with KHF₂. nih.govorganic-chemistry.org This method avoids purification challenges often associated with intermediate boronate esters. nih.gov

The reaction conditions are generally mild, employing ethanol (B145695) as an environmentally benign solvent. nih.govorganic-chemistry.org The protocol is effective for a wide range of substrates, including primary, secondary, and tertiary α,β-unsaturated amides. nih.govnih.gov

Table 2: Copper-Catalyzed β-Boration of α,β-Unsaturated Carbonyls

| Substrate | Boron Source | Catalyst System | Product | Yield | Ref. |

| (E)-N-Cyclohexylbut-2-enamide | Tetrahydroxydiborane | CuCl / CyJohnPhos, NaOt-Bu in EtOH | Potassium 3-(cyclohexylcarbamoyl)butyltrifluoroborate | Good to Excellent | nih.gov |

| α,β-Unsaturated Esters & Ketones | Tetrahydroxydiborane | CuCl / CyJohnPhos, NaOt-Bu in EtOH | β-Trifluoroborato Esters & Ketones | Good to Excellent | organic-chemistry.org |

| α,β-Unsaturated Esters & Nitriles | Bis(pinacolato)diboron | CuCl / DPEphos, NaOt-Bu with MeOH additive | β-Boryl Carbonyl Compounds | High | organic-chemistry.orgresearchgate.net |

The Chan-Lam-Evans reaction provides a powerful method for constructing C(aryl)-O, C(aryl)-N, and C(aryl)-S bonds using a copper catalyst. Potassium organotrifluoroborates have been established as effective nucleophilic partners in these couplings. For instance, a mild, copper-catalyzed cross-coupling of potassium alkenyltrifluoroborate salts with carboxylic acids or carboxylates enables the stereospecific synthesis of enol esters. organic-chemistry.org This non-decarboxylative approach is operationally simple and proceeds under an oxygen atmosphere with catalytic copper(I) bromide and an activating agent like DMAP. organic-chemistry.org

This methodology extends the utility of trifluoroborate salts to the formation of carbon-heteroatom bonds, complementing traditional methods. While this specific example highlights alkenyltrifluoroborates, the principle applies more broadly to other organotrifluoroborates in forming C-O, C-N, and C-S bonds, often under aerobic conditions where O₂ acts as the terminal oxidant. organic-chemistry.org The mechanism is thought to involve transmetalation of the organotrifluoroborate to copper, followed by reductive elimination to form the final product. organic-chemistry.org The stability and ease of handling of potassium trifluoroborate salts make them attractive reagents for these transformations. nih.gov

Rhodium-Catalyzed Stereoretentive 1,2-Addition to Aldehydes

A significant breakthrough in the use of tertiary organotrifluoroborates was the development of a rhodium-catalyzed 1,2-addition to aldehydes that proceeds with complete retention of stereochemistry. bris.ac.uknih.gov This reaction allows for the transfer of a chiral, sterically hindered alkyl group from a potassium alkyltrifluoroborate salt to an aldehyde, creating a new stereocenter with high fidelity. bristol.ac.uk

The reaction typically employs a rhodium catalyst such as [{RhCl(cod)}₂] in a mixed solvent system like dioxane/water. nih.govbristol.ac.uk This method successfully overcomes two major challenges associated with sp³-hybridized organoboron reagents: the slow rate of transmetalation and the propensity for β-hydride elimination in the resulting metalloalkyl intermediate. bristol.ac.uk The reaction is notable for its ability to couple not only secondary but also fragile tertiary chiral alkyl groups to aldehydes in good yields and with complete stereoretention. nih.govbristol.ac.uk The process is general for various trifluoroborate salts but is most effective with reactive aldehydes. bristol.ac.uk This stereochemical outcome is rare in organometallic chemistry and highlights the unique utility of organotrifluoroborates in complex synthesis. bristol.ac.uk

Table 3: Rhodium-Catalyzed Stereoretentive 1,2-Addition to Aldehydes

| Trifluoroborate Salt | Aldehyde | Catalyst | Key Feature | Product | Ref. |

| Chiral Secondary Alkyl-KBF₃ | Various Aldehydes | [{RhCl(cod)}₂] | Complete Stereoretention | Chiral Secondary Alcohols | nih.govbris.ac.uk |

| Chiral Tertiary Alkyl-KBF₃ | Reactive Aldehydes | [{RhCl(cod)}₂] | Complete Stereoretention; No β-hydride elimination | Chiral Tertiary Alcohols | nih.govbristol.ac.uk |

Strategies for the Construction of Quaternary Carbon Centers Utilizing Tertiary Organotrifluoroborates

The creation of all-carbon quaternary centers is a formidable challenge in organic synthesis due to the steric hindrance involved. nih.govchemrxiv.org Tertiary organotrifluoroborates, particularly this compound, are valuable reagents for installing sterically demanding groups to form these centers.

Nickel-catalyzed cross-coupling reactions have proven effective for this purpose. The unique properties of nickel allow for the activation of tertiary alkyl electrophiles and their subsequent coupling with nucleophiles like organotrifluoroborates. rsc.org In these reactions, the competitive β-hydride elimination from the alkyl-nickel intermediate is relatively slow, favoring the desired C-C bond formation. rsc.org

Another strategy involves the hydroalkylation of olefins, which creates new C(sp³)–C(sp³) bonds and can generate quaternary carbons. nih.gov Metal-hydride hydrogen atom transfer (MHAT) processes can generate tertiary carbon radicals, which are excellent intermediates for building quaternary centers due to the late transition state of C-C bond formation, minimizing steric repulsion. nih.gov While not a direct use of this compound as a reagent, these methods highlight the importance of forming tertiary alkyl structures in the synthesis of quaternary carbons. Furthermore, hydroformylation reactions, traditionally thought to be incapable of forming quaternary centers, have been adapted using catalytic directing groups to achieve this transformation with high regioselectivity. nih.gov

Stereospecific Cross-Coupling Reactions of Secondary Alkyl β-Trifluoroboratoamides

The Suzuki-Miyaura cross-coupling has been extended to include the stereospecific coupling of enantioenriched, non-benzylic secondary alkyl β-trifluoroboratoamides. nih.govnih.gov This reaction provides a reliable method for creating C(sp³)–C(sp²) bonds with control over the stereochemistry at the sp³ carbon center.

A key feature of this transformation is the intramolecular coordination of the ancillary amide carbonyl group to the metal center in the diorganopalladium intermediate. nih.govnih.gov This coordination is crucial for suppressing the undesired β-hydride elimination pathway that often plagues couplings of secondary alkyl groups. nih.gov The reaction is typically catalyzed by a palladium acetate/XPhos system with a carbonate base. nih.gov

Notably, the cross-coupling proceeds with a complete inversion of configuration at the carbon center. nih.gov This stereochemical outcome is attributed to an Sₑ2-type transmetalation mechanism that proceeds through an open transition state, a process favored by the coordinating amide group and the use of polar solvents. nih.gov This predictable stereoinversion provides a powerful tool for asymmetric synthesis, allowing for the synthesis of enantiomerically enriched products from readily available chiral starting materials. nih.govscispace.com

Table 4: Stereospecific Cross-Coupling of Secondary Alkyl β-Trifluoroboratoamides

| Substrate | Aryl Halide | Catalyst System | Stereochemical Outcome | Product | Ref. |

| Enantioenriched Secondary Alkyl β-Trifluoroboratoamide | Aryl Chlorides & Bromides | Pd(OAc)₂ / XPhos, K₂CO₃ | Complete Inversion of Configuration | Enantioenriched Alkylated Arene | nih.govcuny.edu |

Utilization in Transient Directing Group Strategies

A significant challenge in C-H bond functionalization is achieving positional selectivity. snnu.edu.cn Directing groups (DGs) are commonly employed to guide a metal catalyst to a specific C-H bond, facilitating its activation. wikipedia.org However, the installation and subsequent removal of these directing groups require additional synthetic steps. snnu.edu.cn Transient directing group (TDG) strategies have emerged to overcome this limitation by forming the directing group in situ from a native functional group in the substrate. snnu.edu.cnwikipedia.org

The core of this strategy often involves the reversible reaction of a weakly coordinating group, such as an aldehyde or ketone, with an amine co-catalyst to form a more strongly coordinating imine. wikipedia.org This transiently formed imine then directs a transition metal catalyst to a nearby C-H bond for functionalization. Boron-based reagents, particularly boronic acids, play a crucial role in many of these transformations, often serving as the coupling partner that introduces a new functional group. nih.govacs.org

This compound serves as a stable, solid precursor to the corresponding tert-butylboronic acid. orgsyn.org In the context of transient directing group strategies, it can be used as the nucleophilic partner in palladium-catalyzed reactions. For instance, a site-selective, three-component coupling of alkenylbenzaldehydes, arylboronic acids, and a fluorine source can be achieved using a transient directing group formed from an amino acid. nih.gov While this specific example uses arylboronic acids, the principle extends to alkyltrifluoroborates, which can participate in similar palladium-catalyzed cross-coupling reactions. The trifluoroborate salt provides a reliable and storable source of the boronic acid, which is generated under the reaction conditions.

The general criteria for a successful transient directing group strategy include:

Chemoselective formation of the transient directing group.

Stability of the directing group during the reaction.

The directing group must not interfere with the desired transformation.

Reversible formation of the directing group. snnu.edu.cn

The use of this compound in these systems aligns with the need for robust and versatile reagents that are compatible with multi-component, catalyzed reactions.

Table 1: Representative Palladium-Catalyzed Arylfluorination using a Transient Directing Group Strategy with Arylboronic Acids This table illustrates the scope of the boronic acid partner in a transient directing group strategy, for which this compound can serve as a precursor.

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | 4-Methoxyphenylboronic acid | 4a | 85 |

| 2 | 4-Fluorophenylboronic acid | 4b | 76 |

| 3 | 4-(Trifluoromethyl)phenylboronic acid | 4c | 88 |

| 4 | 3-Methoxyphenylboronic acid | 4g | 72 |

| 5 | Benzofuran-2-boronic acid | 4h | 65 |

| Source: Adapted from research on site-selective palladium-catalyzed three-component coupling. nih.gov Reactions were carried out on a 0.1 mmol scale. |

Applications in the Synthesis of Bioactive Building Blocks and Natural Products

The stability and ease of handling of potassium organotrifluoroborates make them highly valuable in the synthesis of complex molecules, including bioactive building blocks and natural products. nih.govnih.gov They serve as robust surrogates for boronic acids and can be carried through multiple synthetic steps before being used in a key transformation. orgsyn.org

Copper-catalyzed borylation of organic halides provides a general method for preparing a diverse range of potassium organotrifluoroborates, including those containing substructures of interest to medicinal chemistry like piperidine, azetidine, and tetrahydropyran. nih.gov These boron-containing building blocks can then be used in subsequent reactions, such as the Minisci reaction, to create more complex, functionalized molecules. nih.gov

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthesis, and potassium alkyltrifluoroborates are excellent nucleophilic partners. nih.gov They have been used to couple with a wide variety of aryl and heteroaryl chlorides, which are often more readily available and less expensive than the corresponding bromides or iodides. This methodology has been applied to the synthesis of molecules with aminomethyl aryl linkages, a common feature in biologically active compounds. researchgate.net

Furthermore, the conversion of organotrifluoroborates into other functional groups proceeds with high chemoselectivity. For example, oxidation of potassium alkyltrifluoroborates yields the corresponding alcohols with complete retention of stereochemistry, a critical feature for natural product synthesis. orgsyn.org

Table 2: Synthesis of Functionalized Building Blocks from Potassium Organotrifluoroborates

| Starting Material | Reagents | Product | Yield (%) |

| Potassium azidomethyltrifluoroborate | Phenylacetylene, CuI | Potassium (1-benzyl-1H-1,2,3-triazol-4-yl)methyltrifluoroborate | 95 |

| Potassium 3-bromopropyltrifluoroborate | NaN₃ | Potassium 3-azidopropyltrifluoroborate | 98 |

| 3-Bromotetrahydropyran | 1) B₂Pin₂, Cu catalyst; 2) KHF₂ | Potassium 3-(trifluoroborato)tetrahydropyran | 52 |

| 1-Bromonaphthalene | 1) Mg, B(OEt)₃; 2) KHF₂ | Potassium 1-naphthyltrifluoroborate | - |

| Source: Data compiled from studies on the synthesis and functionalization of organotrifluoroborates. orgsyn.orgnih.govnih.gov |

Scalability and Process Intensification Studies (e.g., Flow-Cell Electrolyzers for Gram-Scale Synthesis)

The transition of a synthetic methodology from laboratory-scale discovery to industrial production requires robust, scalable, and efficient processes. While many organic electrosyntheses are performed in traditional beaker or H-cells, these setups often suffer from slow conversion rates and poor reproducibility. researchgate.net Flow-cell electrolyzers represent a significant advancement, enabling continuous processing, improved mass transfer, and better control over reaction parameters, which facilitates scaling to gram-scale synthesis and beyond. researchgate.netsoton.ac.ukrsc.org

Flow electrolysis can be performed in a single-pass system, where high conversion is achieved as the reactant solution flows through the cell once, or in a recycle-loop setup, where the solution is passed through the cell multiple times until the desired conversion is reached. researchgate.netsoton.ac.uk These systems are particularly attractive for organic synthesis because they can replace hazardous chemical oxidants or reductants with electrons, leading to greener and safer processes. researchgate.net

While direct electrosynthesis involving this compound in a flow cell is an emerging area, the principles of flow electrolysis are highly applicable. For example, electrochemical methods are used for oxidative functionalization of various organic substrates. researchgate.net A potential application could involve the electrochemical generation of radicals from organotrifluoroborates for subsequent coupling reactions. The ability to perform such reactions on a multigram scale has been demonstrated for other transformations, such as the methoxylation of N-formylpyrrolidine, where product formation rates exceeding 20 g/h have been achieved. researchgate.net The scalability of flow cells makes them well-suited for producing the quantities of functionalized building blocks needed for medicinal chemistry and materials science research. rsc.org

Table 3: Performance of a Large Microflow Electrolysis Cell for Gram-Scale Synthesis

| Parameter | Value |

| Cell Type | Microflow electrolysis cell with spiral flow channel |

| Electrode Diameter | 149 mm |

| Interelectrode Gap | 0.5 mm |

| Model Reaction | Methoxylation of N-formylpyrrolidine |

| Conversion (single pass) | ~100% |

| Reaction Selectivity | >95% |

| Product Formation Rate | >20 g h⁻¹ |

| Source: Data from a study on a microflow electrolysis cell for multigram-scale laboratory synthesis. researchgate.netsoton.ac.uk This table exemplifies the capabilities of flow electrolysis technology that could be applied to reactions involving organotrifluoroborates. |

Analytical and Spectroscopic Techniques for Studying Potassium Tert Butyltrifluoroborate and Its Reactivity

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR for Structural Analysis and Reaction Monitoring)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organotrifluoroborates and for monitoring the progress of their reactions. The presence of NMR-active nuclei such as ¹H, ¹³C, ¹⁹F, and ¹¹B allows for a detailed characterization of these compounds. nih.govnih.gov

For potassium organotrifluoroborates, NMR spectra are typically recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). nih.gov The ¹H NMR spectrum provides information about the proton environment, while the ¹³C NMR spectrum reveals the carbon framework. The ¹⁹F NMR spectrum is particularly informative due to the high sensitivity and natural abundance of the ¹⁹F nucleus. nih.gov It often shows characteristic signals for the three fluorine atoms attached to the boron, and coupling to the ¹¹B nucleus (¹¹B-¹⁹F) can sometimes be observed, providing further structural confirmation. nih.govresearchgate.net The resonance for the carbon atom directly bonded to the boron can also be identified, although it may appear as a broad signal in the ¹³C NMR spectrum due to quadrupolar relaxation of the boron nucleus. researchgate.net

A comprehensive study of 28 different potassium organotrifluoroborates provided extensive NMR spectral data, establishing a reference for this class of compounds. nih.govnih.gov Although specific data for potassium tert-butyltrifluoroborate (B15227548) is not detailed in this particular study, the general principles apply. For instance, in related alkyltrifluoroborates, the chemical shifts and coupling constants are characteristic of the specific alkyl group present.

NMR is also crucial for reaction monitoring. For example, in the conversion of halogenated compounds to azidoalkyltrifluoroborates, reactions can be performed directly in an NMR tube with a deuterated solvent, allowing for the precise determination of reaction completion before proceeding with subsequent steps like "click reactions". nih.gov Similarly, low-temperature rapid injection NMR has been instrumental in observing and characterizing previously elusive, transient intermediates in reactions like the Suzuki-Miyaura cross-coupling. illinois.edunih.gov

Table 1: Representative NMR Spectroscopic Data for Potassium Organotrifluoroborates Data presented is for illustrative purposes based on published data for various organotrifluoroborates. nih.govresearchgate.net

| Nucleus | Typical Chemical Shift (δ) Range (ppm) | Key Observations |

|---|---|---|

| ¹H | 0.8 - 7.5 | Shifts are dependent on the specific organic moiety. Residual solvent peak (e.g., DMSO-d₆ at 2.5 ppm) is used as an internal reference. nih.gov |

| ¹³C | 20 - 150 | The carbon attached to boron often shows a broad signal. Solvent peak (e.g., DMSO-d₆ at 39.5 ppm) serves as a reference. nih.gov |

| ¹⁹F | -129 to -141 | Shows a characteristic signal for the BF₃ group. Chemical shifts are referenced to an external standard like CF₃CO₂H. nih.govresearchgate.net |

| ¹¹B | Variable | Often shows coupling to ¹⁹F (JB-F). Requires a modified pulse sequence for better resolution. External reference like BF₃·Et₂O is used. nih.govnih.gov |

X-ray Crystallography for Precise Structural Elucidation of Products and Intermediates

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining suitable crystals of the starting material, potassium tert-butyltrifluoroborate, can be challenging, this technique is invaluable for characterizing the solid-state structures of stable products and, in some cases, isolable intermediates derived from its reactions.

For instance, organoboron compounds, including organotrifluoroborates, are precursors to boronate esters, which are key building blocks in the synthesis of complex materials like Covalent Organic Frameworks (COFs). sc.edu X-ray crystallography has been used to structurally characterize boronate ester derivatives, revealing how the boron centers and associated cations form extended networks and frameworks. rsc.org In the context of catalysis, palladium complexes used as pre-catalysts for Suzuki-Miyaura reactions, which can utilize organotrifluoroborates as coupling partners, are routinely characterized by single-crystal X-ray analysis to determine the coordination geometry around the metal center. researchgate.net This information is crucial for understanding the catalyst's activity and stability.

The structural data obtained from X-ray crystallography, such as bond lengths, bond angles, and torsion angles, provides unambiguous proof of a molecule's constitution and conformation, which is essential for confirming reaction outcomes and understanding structure-property relationships in the resulting materials.

Electrochemical Methods (e.g., Cyclic Voltammetry, Half-Cell Reactions for Redox Behavior)

Electrochemical methods, particularly cyclic voltammetry (CV), are powerful for probing the redox properties of chemical species. basinc.comgamry.com CV involves scanning the potential of an electrode and measuring the resulting current, which provides information on oxidation and reduction processes, electron transfer kinetics, and the stability of reaction intermediates. basinc.comyoutube.com

For organoboron compounds like this compound, electrochemical analysis has been central to developing new synthetic methodologies. Systematic electrochemical studies have enabled an integrated platform for the C(sp³)-heteroatom bond formation from alkyl organoboron reagents. chemrxiv.org By analyzing the oxidation potentials of various alkyltrifluoroborates, researchers can optimize reaction conditions for electrosynthesis, a strategy that has proven effective for functionalizing sterically hindered sp³-hybridized carbon atoms. chemrxiv.org

Cyclic voltammetry can reveal the potential at which the organotrifluoroborate species is oxidized, initiating a reaction cascade. The shape of the CV curve can indicate the reversibility of the electron transfer and whether the initial oxidation product undergoes subsequent chemical reactions. This detailed understanding of the redox behavior is critical for designing and scaling up electrochemical syntheses, such as the formation of potassium aryltrifluoroborates from the electrochemical reduction of aryl bromides in the presence of a boron source. researchgate.net

Table 2: Principles of Cyclic Voltammetry in the Study of Organotrifluoroborates

| Parameter | Information Gained |

|---|---|

| Peak Potential (Ep) | Indicates the potential at which oxidation or reduction occurs, providing thermodynamic information about the redox process. basinc.com |

| Peak Current (ip) | Relates to the concentration of the analyte and the rate of the electron transfer process. |

| Scan Rate (ν) | Varying the scan rate helps to distinguish between reversible, quasi-reversible, and irreversible processes and to study the kinetics of coupled chemical reactions. youtube.com |

| Reversibility | The separation of anodic and cathodic peak potentials (ΔEp) and the ratio of peak currents (ipa/ipc) indicate the electrochemical reversibility of a redox couple. |

Chromatographic Techniques (e.g., High-Performance Liquid Chromatography for Yield Determination and Purity Assessment)

Chromatographic techniques are essential for the separation, purification, and quantification of compounds in a mixture. They are routinely employed in reactions involving this compound to assess reaction conversion, determine product yields, and confirm the purity of isolated materials.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for separating non-volatile compounds. In the context of reactions using organotrifluoroborates, HPLC can be used to separate the starting materials, intermediates, products, and byproducts. By using a suitable detector (e.g., UV-Vis) and comparing the peak areas to those of known standards, the concentration of each component can be accurately determined, allowing for the calculation of reaction yields.

Similarly, Gas Chromatography (GC) is used for volatile compounds. In studies developing electrochemical functionalization of alkyltrifluoroborates, GC with an internal standard like mesitylene (B46885) has been used to determine reaction yields with high precision. chemrxiv.org Column chromatography, a preparative technique, is widely used for the purification of products from reactions involving organotrifluoroborates on a laboratory scale. rsc.org

Advanced Spectroscopic Characterization of Transient Intermediates in Catalytic Cycles

Understanding the mechanism of a catalytic reaction requires the detection and characterization of transient intermediates, which are often present at very low concentrations and have short lifetimes. Advanced spectroscopic techniques are critical for this purpose.

A landmark study on the Suzuki-Miyaura reaction utilized low-temperature, rapid-injection NMR spectroscopy to directly observe and characterize previously elusive pre-transmetalation intermediates. illinois.edunih.gov This powerful technique involves rapidly mixing the reactants at low temperatures inside an NMR spectrometer to slow down the reaction rates sufficiently to allow for the detection of fleeting species. In this study, researchers were able to identify three distinct palladium-oxygen-boron linked species that form before the critical carbon-carbon bond-forming transmetalation step. illinois.edu This provided unprecedented insight into the "missing link" of the catalytic cycle. While this specific study did not use this compound, the methodology is directly applicable to understanding its role and the behavior of the tetracoordinate boronate species in similar catalytic cycles.

Computational Investigations into this compound: A Theoretical Perspective

The study of this compound has increasingly benefited from computational chemistry, which provides profound insights into its reactivity, reaction mechanisms, and the intricate interactions that govern its chemical behavior. Theoretical methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the nuanced electronic and structural properties of this organoboron compound and its role in catalysis.

Emerging Trends and Future Research Directions in Potassium Tert Butyltrifluoroborate Chemistry

Development of Novel Catalytic Systems for Addressing Challenging Chemical Transformations

The inherent stability of potassium alkyltrifluoroborates necessitates catalytic activation for most transformations. nih.gov A significant trend is the design of novel catalytic systems capable of overcoming the challenges associated with the transfer of bulky alkyl groups like the tert-butyl group. Historically, the Suzuki-Miyaura cross-coupling reaction has been a cornerstone for forming carbon-carbon bonds using organoboron reagents. nih.gov However, the use of sterically hindered alkyl groups presents challenges such as slow transmetalation and competing side reactions like β-hydride elimination. researchgate.net

Recent advances have focused on developing more active and specialized palladium-based catalysts. For instance, the use of highly effective phosphine (B1218219) ligands has enabled the cross-coupling of challenging substrates. researchgate.net Rhodium-catalyzed additions have also emerged as a powerful method, particularly for the 1,2-addition of alkyltrifluoroborates to aldehydes. Researchers have successfully demonstrated the first rhodium-catalyzed 1,2-addition of chiral secondary and tertiary potassium alkyltrifluoroborates to aldehydes with complete stereoretention, a significant step forward in controlling stereochemistry. nih.govresearchgate.net

Future research is directed towards discovering non-precious metal catalysts (e.g., based on nickel, copper, or iron) that can efficiently mediate these challenging couplings, reducing both cost and environmental impact. The development of photocatalytic systems that can activate potassium tert-butyltrifluoroborate (B15227548) under mild conditions is also a burgeoning area of investigation.

Expansion of Substrate Scope and Enhanced Functional Group Tolerance in New Reactions

A major goal in synthetic chemistry is to broaden the applicability of reliable reactions to a wider range of starting materials (substrates) and to ensure they are compatible with various functional groups. Potassium organotrifluoroborates are valued for their stability towards air and moisture, which makes them compatible with a variety of reaction conditions and functional groups that might be sensitive when using other organometallic reagents. wikipedia.orgresearchgate.net

Research has successfully expanded the scope of electrophiles that can be coupled with alkyltrifluoroborates. While early work focused on aryl and alkenyl bromides, recent protocols have enabled the use of more readily available and less reactive aryl and heteroaryl chlorides. researchgate.net This is significant because chlorides are often more economical starting materials. The development of specific catalyst systems, such as those employing bulky, electron-rich phosphine ligands, has been crucial for this expansion. researchgate.net

Furthermore, the functional group tolerance of these reactions has been improved, allowing for the presence of acidic protons, esters, and other sensitive moieties that would be incompatible with more reactive organometallic reagents like organolithiums or Grignard reagents. researchgate.net For example, methods have been developed for the cross-coupling of potassium β-trifluoroborato amides with aryl chlorides, which has been applied to the synthesis of functionalized dipeptides. researchgate.net

| Catalyst System | Electrophile | Substrate Class | Key Feature |

| Palladium / RuPhos | Aryl / Heteroaryl Chlorides | Primary Alkyltrifluoroborates | Enables use of less reactive electrophiles. researchgate.net |

| Palladium / SPhos | Alkenyl Bromides | Primary Alkyltrifluoroborates | Effective for vinylation reactions. researchgate.net |

| Rhodium / [RhCl(cod)]₂ | Aldehydes | Chiral Secondary & Tertiary Alkyltrifluoroborates | Stereoretentive 1,2-addition. nih.govresearchgate.net |

| Palladium / Custom Ligands | Aryl Bromides | Secondary Alkyltrifluoroborates | Overcomes challenges of coupling secondary alkyl groups. nih.gov |

Advancements in Asymmetric Synthesis and Stereocontrol Utilizing Tertiary Alkyltrifluoroborates

The synthesis of molecules with specific three-dimensional arrangements (stereoisomers) is critical in fields like pharmacology, where different stereoisomers can have vastly different biological activities. A key challenge and an area of intense research is the development of methods for asymmetric synthesis using tertiary alkyltrifluoroborates to create chiral centers with high enantioselectivity.